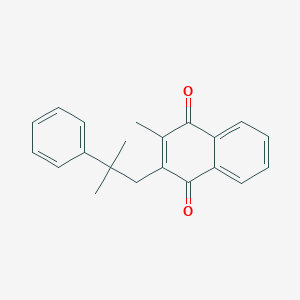![molecular formula C32H34O4 B14415551 1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] CAS No. 86955-48-8](/img/structure/B14415551.png)
1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] is a chemical compound with a complex structure that includes two benzyloxybenzene groups connected by a hexane-1,6-diylbis(oxy) linker
Vorbereitungsmethoden
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] typically involves the reaction of hexane-1,6-diol with 2-(benzyloxy)benzene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hexane-1,6-diylbis(oxy)benzene derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted benzyloxybenzene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] include:
1,1’-[1,2-Ethanediylbis(oxy)]bis[2-(benzyloxy)benzene]: This compound has a shorter linker (ethane-1,2-diylbis(oxy)) compared to the hexane linker in the target compound.
1,1’-[1,2-Ethanediylbis(oxy)]bis[2-(phenoxy)benzene]: Similar structure but with phenoxy groups instead of benzyloxy groups.
The uniqueness of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] lies in its longer hexane linker, which can influence its chemical reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
86955-48-8 |
|---|---|
Molekularformel |
C32H34O4 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
1-phenylmethoxy-2-[6-(2-phenylmethoxyphenoxy)hexoxy]benzene |
InChI |
InChI=1S/C32H34O4/c1(13-23-33-29-19-9-11-21-31(29)35-25-27-15-5-3-6-16-27)2-14-24-34-30-20-10-12-22-32(30)36-26-28-17-7-4-8-18-28/h3-12,15-22H,1-2,13-14,23-26H2 |
InChI-Schlüssel |
UFJDLPGIAKSHNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCCCOC3=CC=CC=C3OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


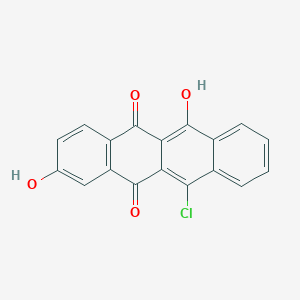
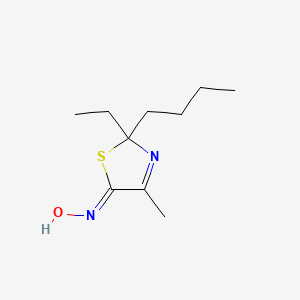

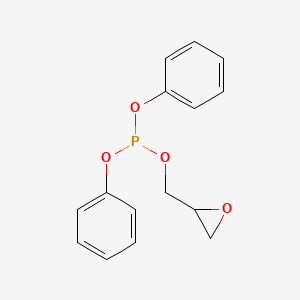
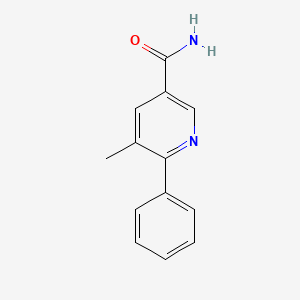
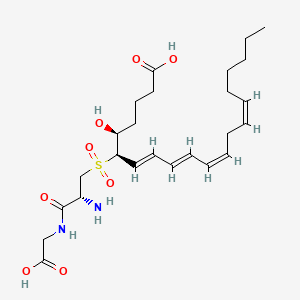
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)
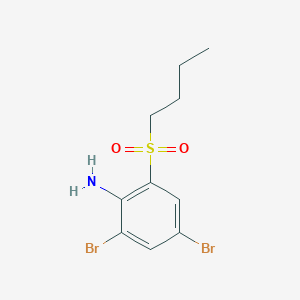
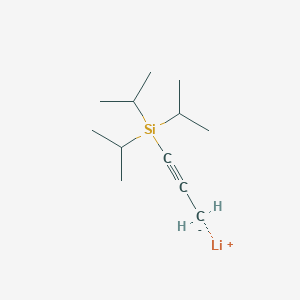
![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
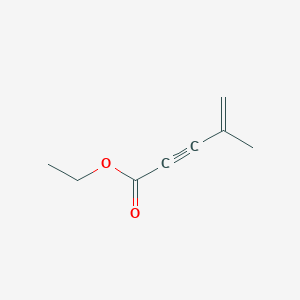
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
